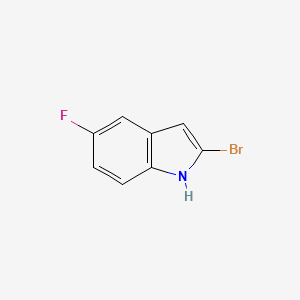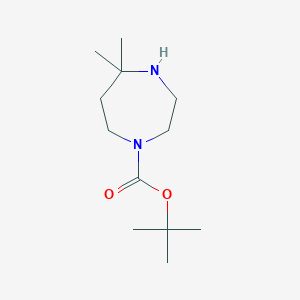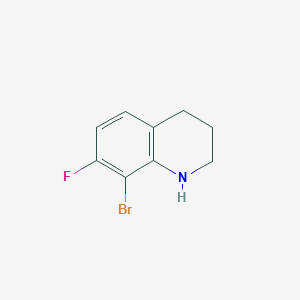
2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol is an organic compound that features a benzyl alcohol moiety substituted with an allyloxy group, a bromine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allyloxy)-6-bromo-4-methoxybenzyl alcohol can be achieved through several methods:
Starting from 2-bromo-4-methoxybenzyl alcohol: The compound can be synthesized by reacting 2-bromo-4-methoxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Using Grignard reagents: Another method involves the use of a Grignard reagent, such as allylmagnesium bromide, which reacts with 2-bromo-4-methoxybenzaldehyde to form the desired product after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3/H2SO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-(Allyloxy)-6-bromo-4-methoxybenzaldehyde or 2-(allyloxy)-6-bromo-4-methoxybenzoic acid
Reduction: 2-(Allyloxy)-4-methoxybenzyl alcohol
Substitution: 2-(Allyloxy)-6-substituted-4-methoxybenzyl alcohol
Aplicaciones Científicas De Investigación
2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(allyloxy)-6-bromo-4-methoxybenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(Allyloxy)-4-methoxybenzyl alcohol: Lacks the bromine atom, which may affect its reactivity and applications.
2-(Allyloxy)-6-chloro-4-methoxybenzyl alcohol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.
2-(Allyloxy)-6-bromo-4-hydroxybenzyl alcohol:
Uniqueness
2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol is unique due to the presence of both an allyloxy group and a bromine atom on the benzyl alcohol moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
(2-bromo-4-methoxy-6-prop-2-enoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJBJLDJODEFIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CO)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214051 |
Source


|
| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820705-12-1 |
Source


|
| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820705-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
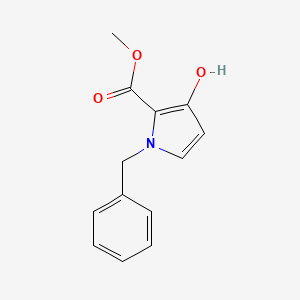

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
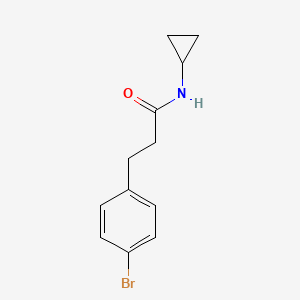
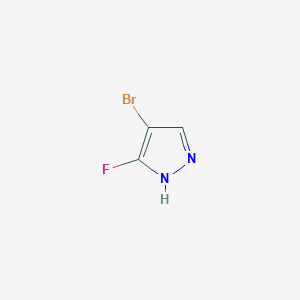


![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)
